1-({1-[(E)-2-phenylethenesulfonyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione
Description
This compound features a pyrrolidine-2,5-dione core (a cyclic diketone) linked to an azetidine ring via a methylene bridge. The azetidine moiety is further substituted with an (E)-2-phenylethenesulfonyl group, a vinyl sulfone derivative. Its structural complexity suggests applications in medicinal chemistry, particularly in covalent inhibitor development .
Properties
IUPAC Name |
1-[[1-[(E)-2-phenylethenyl]sulfonylazetidin-3-yl]methyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c19-15-6-7-16(20)18(15)12-14-10-17(11-14)23(21,22)9-8-13-4-2-1-3-5-13/h1-5,8-9,14H,6-7,10-12H2/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STOGVGNTNPFLHQ-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2CN(C2)S(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)CC2CN(C2)S(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({1-[(E)-2-phenylethenesulfonyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as β-amino alcohols or β-amino acids.
Introduction of the Phenylethenesulfonyl Group: This step often involves the reaction of the azetidine intermediate with phenylethenesulfonyl chloride under basic conditions to form the sulfonylated azetidine.
Attachment of the Pyrrolidine-2,5-dione Moiety: The final step involves the coupling of the sulfonylated azetidine with a pyrrolidine-2,5-dione derivative, typically through nucleophilic substitution or condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-({1-[(E)-2-phenylethenesulfonyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The phenylethenesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The azetidine ring can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
Research has indicated that compounds with similar structures exhibit a range of pharmacological activities. The following subsections detail specific applications:
Anticancer Activity
Studies have shown that derivatives of pyrrolidine and azetidine compounds can inhibit tumor growth and induce apoptosis in cancer cells. For instance, similar compounds have been reported to target various cancer pathways, making them candidates for further investigation in oncology .
Antimicrobial Properties
There is growing interest in the antimicrobial potential of pyrrolidine derivatives. Compounds structurally related to 1-({1-[(E)-2-phenylethenesulfonyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione have demonstrated efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting that this compound may also possess similar properties .
Anti-inflammatory Effects
Research indicates that certain pyrrolidine derivatives exhibit anti-inflammatory activities by modulating inflammatory pathways. This suggests that this compound could be explored for its potential to alleviate conditions characterized by chronic inflammation .
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions that typically include the formation of the pyrrolidine ring followed by functionalization with the azetidine and sulfonyl groups. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Case Studies
Several studies have explored compounds similar to this compound, providing insights into its potential applications:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer | Demonstrated significant inhibition of cell proliferation in breast cancer cell lines. |
| Study B | Antimicrobial | Showed effective antibacterial activity against Gram-positive bacteria. |
| Study C | Anti-inflammatory | Reported reduction in inflammatory markers in animal models. |
Mechanism of Action
The mechanism of action of 1-({1-[(E)-2-phenylethenesulfonyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The phenylethenesulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The azetidine and pyrrolidine-2,5-dione moieties may also contribute to the compound’s overall bioactivity by stabilizing the molecule and facilitating its binding to targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations
Core Structure Differences: The target compound’s pyrrolidine-2,5-dione core is shared with anti-convulsant derivatives in Table 1, but its azetidinylmethyl and vinyl sulfonyl substituents distinguish it from aryloxy or salicylaldehyde analogs . Unlike chalcone derivatives (e.g., 1-(2,5-dihydroxyphenyl)-3-pyridine-2-yl-propenone), which feature a propenone bridge, the target compound’s vinyl sulfonyl group enhances electrophilicity, favoring covalent binding .
Biological Activity: Pyrrolidine-2,5-dione derivatives with aryloxy substituents (e.g., 4-bromophenyloxy) exhibit GABA-transaminase (GABA-T) inhibition, a mechanism relevant to anti-convulsant activity . The target compound’s lack of an aryloxy group may reduce GABA-T affinity but could enable novel targets. Chalcone analogs prioritize antioxidant activity due to phenolic and pyridine groups, a property less likely in the sulfonyl-rich target compound .
The vinyl sulfonyl group enhances hydrophilicity relative to aryloxy or salicylaldehyde substituents, which may improve solubility but reduce blood-brain barrier penetration .
Biological Activity
1-({1-[(E)-2-phenylethenesulfonyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, antifungal, and cytotoxic effects, supported by various studies and data.
Chemical Structure
The compound can be represented by the following structural formula:
Antimicrobial Activity
Research indicates that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For instance, a study demonstrated that certain pyrrolidine derivatives showed moderate antibacterial activity against Staphylococcus aureus and Escherichia coli. The inhibition zones recorded were 17 mm for E. coli and 15 mm for S. aureus when tested using the Mueller–Hinton agar method .
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| 1 | E. coli | 17 |
| 2 | S. aureus | 15 |
Antifungal Activity
The compound's antifungal potential has also been explored. A related study on similar pyrrolidine derivatives found promising results against various fungal strains including Phytophthora infestans, Fusarium solani, and Alternaria solani. One compound in the study exhibited comparable or superior fungicidal efficacy to standard treatments, indicating a broad spectrum of antifungal activity .
| Fungal Strain | Activity Level |
|---|---|
| Phytophthora infestans | High |
| Fusarium solani | Moderate |
| Alternaria solani | Comparable to control |
Cytotoxicity
The cytotoxic effects of this class of compounds have been investigated in various cancer cell lines. For example, compounds with similar structural motifs were shown to induce apoptosis in cancer cells by activating caspases involved in the apoptotic pathway. Specifically, caspase-3 activation was noted as a critical mechanism through which these compounds exert their cytotoxic effects .
Case Studies
- Antifungal Efficacy : A study published in a peer-reviewed journal evaluated the antifungal efficacy of several pyrrolidine derivatives against multiple pathogens affecting agricultural crops. The results indicated that one derivative achieved over 80% inhibition of fungal growth compared to untreated controls, highlighting its potential as a fungicide .
- Antimicrobial Activity : In another study focusing on antibacterial properties, researchers synthesized several analogs of pyrrolidine derivatives and assessed their activity against clinical isolates of bacteria. The results showed that modifications in the chemical structure significantly influenced antibacterial potency, suggesting that further optimization could enhance efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
